7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate
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Overview
Description
7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a tetrahydro-1,7-naphthyridine core with t-butyl and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydro-1,7-naphthyridine core. This can be achieved through a condensation reaction between a suitable diamine and a diketone under acidic or basic conditions.
Introduction of Substituents: The t-butyl and ethyl groups are introduced via alkylation reactions. This step may involve the use of alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester. This can be achieved using alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate: is similar to other naphthyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties
Properties
IUPAC Name |
7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-1,7-naphthyridine-3,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-21-14(19)12-8-11-6-7-18(10-13(11)17-9-12)15(20)22-16(2,3)4/h8-9H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMADFFRBGJZOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856457 |
Source
|
Record name | 7-tert-Butyl 3-ethyl 5,8-dihydro-1,7-naphthyridine-3,7(6H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265203-38-0 |
Source
|
Record name | 7-tert-Butyl 3-ethyl 5,8-dihydro-1,7-naphthyridine-3,7(6H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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